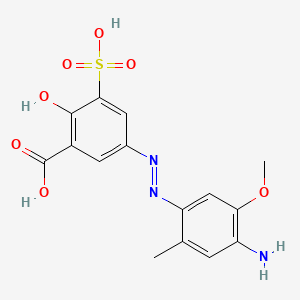
5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and a methoxy group, while the other contains a sulfosalicylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-sulfosalicylic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s sulfosalicylic acid moiety can chelate metal ions, influencing enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Amino-2-tolyl)azo]-3-sulfosalicylic acid
- 5-[(4-Amino-5-methoxyphenyl)azo]-3-sulfosalicylic acid
- 5-[(4-Amino-5-methoxy-2-tolyl)azo]-salicylic acid
Uniqueness
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is unique due to the presence of both methoxy and sulfosalicylic acid groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research.
Biological Activity
5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid, also known as sulfasalicylic acid derivative, is a compound characterized by its azo group and sulfonic acid moiety. This compound has garnered attention for its potential biological activities, including its interactions with proteins and nucleic acids, which may have implications in therapeutic applications.
- Molecular Formula : C₁₅H₁₅N₃O₇S
- Molar Mass : 381.36 g/mol
- CAS Number : 85720-90-7
The compound's structure features an azo linkage (-N=N-) that connects an aromatic amine to a sulfonic acid derivative of salicylic acid, contributing to its unique reactivity profile and solubility in aqueous environments .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes, leading to increased efficacy .
- Protein Interaction : Interaction studies have indicated that this compound can bind to proteins and nucleic acids, potentially altering their functions or stability. Understanding these interactions is crucial for assessing the compound's safety profile and therapeutic potential.
Antimicrobial Efficacy
A study published in 2024 explored the antimicrobial effects of various azo compounds, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Protein Binding Studies
In another investigation focusing on protein interactions, researchers used spectroscopic techniques to analyze how the compound binds to bovine serum albumin (BSA). The binding constant was found to be Kb=1.05×105M−1, indicating a strong affinity for BSA, which is crucial for understanding its pharmacokinetic properties .
Properties
CAS No. |
85720-90-7 |
|---|---|
Molecular Formula |
C15H15N3O7S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxy-3-sulfobenzoic acid |
InChI |
InChI=1S/C15H15N3O7S/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24) |
InChI Key |
ZDLFHKYUFGJLLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















